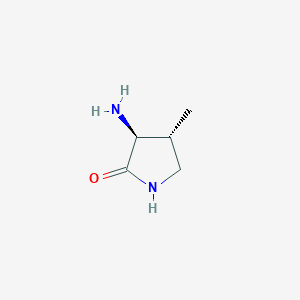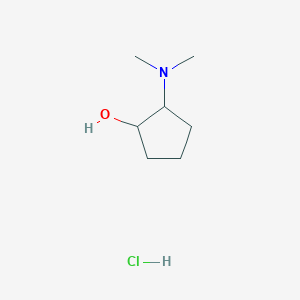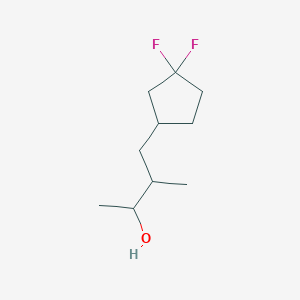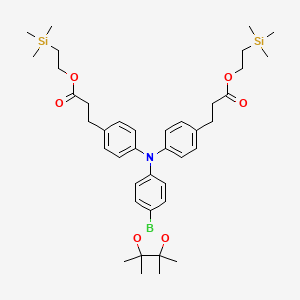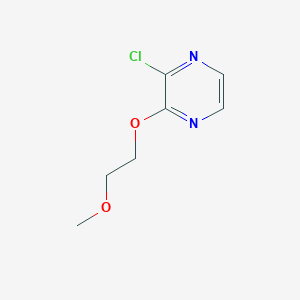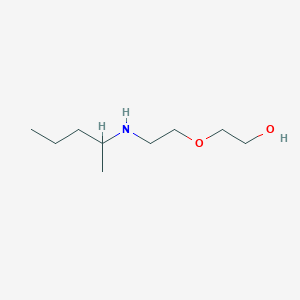
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol It is characterized by its unique structure, which includes an ethoxyethanol backbone with a pentan-2-ylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with pentan-2-ylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Applications De Recherche Scientifique
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The ethoxyethanol backbone and the pentan-2-ylamino substituent play crucial roles in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Aminooxy)ethoxy)ethan-1-ol
- 2-(2-(Diethylamino)ethoxy)ethan-1-ol
- 2-(2-(Methoxy)ethoxy)ethan-1-ol
Uniqueness
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-[2-(pentan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-4-9(2)10-5-7-12-8-6-11/h9-11H,3-8H2,1-2H3 |
Clé InChI |
DWSMSAWPJWMQRD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
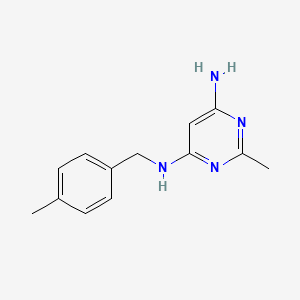
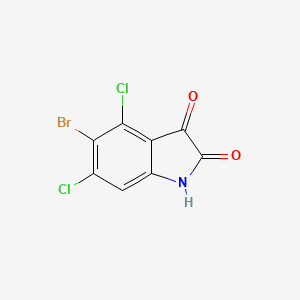
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

